Nitrilotris(ethyleneoxy)tris(triethylsilane)
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Overview
Description
Nitrilotris(ethyleneoxy)tris(triethylsilane): is an organosilicon compound characterized by the presence of three triethylsilane groups attached to a nitrilotris(ethyleneoxy) backbone. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitrilotris(ethyleneoxy)tris(triethylsilane) typically involves the reaction of nitrilotris(ethyleneoxy) with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained. The process can be summarized as follows:
Reactants: Nitrilotris(ethyleneoxy) and triethylsilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 25-50°C).
Industrial Production Methods: Industrial production of Nitrilotris(ethyleneoxy)tris(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Nitrilotris(ethyleneoxy)tris(triethylsilane) undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, converting primary alcohols and ethers to hydrocarbons.
Substitution: It can participate in substitution reactions, where the triethylsilane groups are replaced by other functional groups.
Hydrosilylation: It can add across double bonds in alkenes and alkynes, forming silyl ethers.
Common Reagents and Conditions:
Reducing Agents: Boron trifluoride etherate, palladium on carbon.
Solvents: Tetrahydrofuran, dichloromethane.
Conditions: Mild temperatures (25-50°C), inert atmosphere.
Major Products:
Hydrocarbons: From reduction reactions.
Silyl Ethers: From hydrosilylation reactions.
Scientific Research Applications
Nitrilotris(ethyleneoxy)tris(triethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of alcohols and ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor in the synthesis of medicinal compounds.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Nitrilotris(ethyleneoxy)tris(triethylsilane) involves the transfer of hydride ions (H-) from the triethylsilane groups to the substrate. This process is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The molecular targets and pathways involved include:
Activation of Silicon-Hydrogen Bond: The catalyst activates the Si-H bond, enabling hydride transfer.
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Comparison with Similar Compounds
Triethylsilane: A simpler compound with similar reducing properties.
Trimethylsilane: Another organosilicon compound used in similar applications.
Triphenylsilane: A bulkier analogue with different reactivity.
Uniqueness: Nitrilotris(ethyleneoxy)tris(triethylsilane) is unique due to its nitrilotris(ethyleneoxy) backbone, which provides additional flexibility and reactivity compared to simpler silanes. This makes it particularly useful in complex organic syntheses where multiple functional groups are involved.
Properties
CAS No. |
20467-10-1 |
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Molecular Formula |
C24H57NO3Si3 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-triethylsilyloxy-N,N-bis(2-triethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C24H57NO3Si3/c1-10-29(11-2,12-3)26-22-19-25(20-23-27-30(13-4,14-5)15-6)21-24-28-31(16-7,17-8)18-9/h10-24H2,1-9H3 |
InChI Key |
CXKUNERLOFUGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCN(CCO[Si](CC)(CC)CC)CCO[Si](CC)(CC)CC |
Origin of Product |
United States |
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